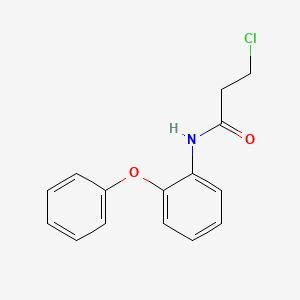

3-chloro-N-(2-phenoxyphenyl)propanamide

Description

Contextualization within the Broader Landscape of Amide Chemistry and Aryl Ether Scaffolds

The amide functional group is a cornerstone of modern chemistry and biology, renowned for its stability and prevalence in natural and synthetic molecules. researchgate.netnumberanalytics.com Characterized by a carbonyl group linked to a nitrogen atom, the amide bond's planarity and capacity for hydrogen bonding are crucial to its function in molecules ranging from simple organic compounds to complex proteins. numberanalytics.com In medicinal chemistry, the amide group is considered a privileged pharmacophore due to its metabolic stability and ability to form key interactions with biological targets. researchgate.netnumberanalytics.com Isosteric replacement of amide groups is a common strategy in drug design aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov

Overview of Propanamide Derivatives in Academic Inquiry and Their Structural Significance

Propanamide (CH₃CH₂C=O(NH₂)) is the amide derivative of propanoic acid. wikipedia.org Its derivatives, which feature various substituents on the propanamide backbone, are a class of compounds extensively studied in academic and industrial research. ontosight.ai These derivatives often possess complex molecular structures that make them suitable candidates for exploring diverse biological activities. ontosight.ai

Scientific inquiry has demonstrated that propanamide derivatives are promising scaffolds for developing new therapeutic agents. ontosight.ai Researchers have investigated their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netontosight.aiontosight.ai The structural significance of these derivatives lies in their versatility; modifications to the substituents allow for the fine-tuning of their chemical properties and biological interactions. For instance, a series of propanamide derivatives were designed and synthesized as selective androgen receptor degraders (SARDs) for potential use in treating prostate cancer. acs.org This highlights how the propanamide scaffold can be systematically modified to target specific biological pathways.

Importance of the Phenoxyphenyl Moiety in Chemical Biology and Medicinal Chemistry Research

The phenoxyphenyl moiety is a key structural unit in the fields of chemical biology and medicinal chemistry. nih.govox.ac.ukucsf.edu Chemical biology utilizes chemical tools to analyze and manipulate biological systems, and scaffolds like the phenoxyphenyl group are integral to creating these tools. ucsf.edu The presence of this moiety in a molecule can significantly influence its interactions with biological systems.

In medicinal chemistry, the terminal phenoxy group is considered a privileged structure because of its frequent appearance in biologically active compounds and its favorable interaction profile. nih.gov It can form hydrophobic interactions with lipophilic pockets in proteins and engage in π-π stacking with aromatic amino acid residues. nih.gov For example, molecular docking studies have shown that the phenoxyphenyl group can occupy selective pockets in protein kinases and form hydrogen bonds, contributing to inhibitory potency. nih.gov The synthesis of Schiff bases containing a 2-phenoxyaniline (B124666) component for biological evaluation further underscores the interest in this moiety for developing new chemical entities with potential therapeutic value. nih.gov

Academic Relevance and Unexplored Research Potential of 3-Chloro-N-(2-phenoxyphenyl)propanamide

The compound this compound, while not extensively documented in current scientific literature, holds considerable academic relevance due to the established importance of its constituent chemical motifs. The molecule combines the stable propanamide backbone, a reactive 3-chloro group suitable for further chemical modification, and the biologically significant phenoxyphenyl scaffold.

The presence of these functional groups suggests significant unexplored research potential. The chloro-substituent, for instance, can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a diverse library of new derivatives. smolecule.com These derivatives could be screened for a wide range of biological activities, leveraging the known potential of propanamides and phenoxyphenyl-containing compounds. nih.govontosight.ai Given that propanamide compounds have been investigated for applications in treating diseases related to insulin (B600854) resistance, this specific molecule could serve as a starting point for developing new agents in metabolic disease research. google.com The lack of extensive studies on this compound itself presents an opportunity for novel research in synthesis, characterization, and biological evaluation.

Compound Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 93944-73-1 chemscene.com |

| Molecular Formula | C₁₅H₁₄ClNO₂ chemscene.com |

| Molecular Weight | 275.73 g/mol chemscene.com |

| SMILES | O=C(NC1=CC=CC=C1OC2=CC=CC=C2)CCCl chemscene.com |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | chemscene.com |

| LogP (octanol-water partition coefficient) | 4.0463 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 5 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-phenoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBTZXGKHKCEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2 Phenoxyphenyl Propanamide

Strategic Approaches for the Targeted Synthesis of 3-Chloro-N-(2-phenoxyphenyl)propanamide

The primary and most direct method for synthesizing this compound involves the formation of an amide bond between 2-phenoxyaniline (B124666) and an appropriate three-carbon acylating agent.

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 2-phenoxyaniline and 3-chloropropanoyl chloride. libretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is a good leaving group. chemguide.co.uk A base is typically required to neutralize the hydrochloric acid byproduct. libretexts.org

Optimization of this reaction is crucial for achieving high yields and purity. Key parameters include the choice of solvent, base, and reaction temperature. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly employed. The choice of base is also critical; non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge the generated HCl without competing in the reaction. mdpi.com Running the reaction at low temperatures (e.g., 0 °C) initially can help control the exothermic nature of the acylation, followed by warming to room temperature to ensure completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 2-phenoxyaniline, 3-chloropropanoyl chloride | Direct precursors for the target molecule. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants and do not participate in the reaction. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as an HCl scavenger to drive the reaction to completion. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate, followed by warming to ensure completion. |

| Stoichiometry | ~1.1 equivalents of base and acyl chloride | A slight excess of the acylating agent and base can ensure full conversion of the aniline (B41778). |

Alternative methods for amide bond formation could involve coupling agents that activate the corresponding carboxylic acid (3-chloropropanoic acid). Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (B1165640) (T3P) can be used, though these are more common in process chemistry and can introduce waste products. ucl.ac.uk

The term "regioselective halogenation" in the context of this molecule can refer to two distinct processes: the introduction of the chlorine atom onto the propanamide backbone or the selective halogenation of the phenoxyphenyl aromatic system. The synthesis of the title compound utilizes 3-chloropropanoyl chloride, where the chlorine is already present.

However, for creating derivatives, regioselective halogenation of the N-(2-phenoxyphenyl)propanamide scaffold is a key transformation. The directing effects of the amide and ether groups on the aromatic rings govern the position of electrophilic substitution. The amide group is an ortho-, para-director, while the phenoxy group is also an ortho-, para-directing activator. This can lead to complex product mixtures. However, specific protocols can achieve high regioselectivity. For instance, chlorination of N-phenylacetamide with chlorine gas can be directed to favor either ortho or para products depending on the reaction conditions and catalysts, such as the use of carbon nanotube nanoreactors to control selectivity. rsc.org For the N-(2-phenoxyphenyl)propanamide system, the positions ortho and para to the amide nitrogen and the phenoxy oxygen are activated, and careful control of reagents and conditions would be necessary to achieve selective halogenation on a specific ring or position.

The principles of green chemistry aim to reduce waste and improve the efficiency and safety of chemical syntheses. nih.gov For the synthesis of this compound, several green strategies can be applied.

One approach is the use of catalytic methods for amide bond formation, which avoids the use of stoichiometric activating agents that generate significant waste. ucl.ac.uk For example, boric acid can catalyze the direct amidation of carboxylic acids with amines, with water being the only byproduct. sciepub.com This method offers a high atom economy. Another green approach involves the selection of environmentally benign solvents. While traditional syntheses may use chlorinated solvents like DCM, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. Modern approaches also include reactions conducted in water or under microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.net

| Step | Traditional Approach | Green Approach |

|---|---|---|

| Acylating Agent | 3-chloropropanoyl chloride | 3-chloropropanoic acid |

| Activation/Catalysis | Stoichiometric base (e.g., TEA) | Catalytic boric acid |

| Solvent | Dichloromethane (DCM) | Toluene (with Dean-Stark trap) or a greener solvent like 2-MeTHF |

| Byproduct | Triethylammonium chloride salt | Water |

| Atom Economy | Lower | Higher |

Rational Design and Synthesis of Novel Derivatives and Analogs of this compound for Structure-Activity Relationship Studies

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold offers multiple sites for modification.

The 3-chloropropanamide moiety is a key feature that can be systematically modified to probe its role in potential biological interactions. The length of the alkyl chain, the nature of the halogen, and the presence of other functional groups can significantly impact a molecule's properties. mdpi.com

Chain Length Variation: Synthesizing analogs with two (chloroacetamide), four (4-chlorobutanamide), or more carbons could explore the optimal distance between the amide and the terminal functional group.

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would modulate the size, lipophilicity, and reactivity of the electrophilic center. A fluoro analog might increase metabolic stability, while bromo or iodo analogs could alter binding affinity.

Functional Group Interconversion: The terminal chlorine is a versatile handle for further reactions. Nucleophilic substitution could introduce a variety of functional groups, such as azides, amines, thiols, or small heterocycles, creating a library of diverse analogs. nih.gov

| Analog Structure | Modification Type | Potential Impact |

|---|---|---|

| N-(2-phenoxyphenyl)acetamide | Chain Shortening | Alters spatial arrangement of functional groups. |

| 4-Chloro-N-(2-phenoxyphenyl)butanamide | Chain Lengthening | Probes for extended binding pockets. |

| 3-Fluoro-N-(2-phenoxyphenyl)propanamide | Halogen Exchange | Increases metabolic stability, alters electronic properties. |

| 3-Azido-N-(2-phenoxyphenyl)propanamide | Functional Group Interconversion | Introduces a versatile handle for click chemistry or a potential hydrogen bond acceptor. |

The phenoxyphenyl moiety is a "privileged scaffold" found in many biologically active compounds. nih.gov Its electronic and steric properties can be fine-tuned by introducing substituents on either of the two phenyl rings. The choice and position of these substituents can profoundly affect target binding, selectivity, and metabolic stability. mdpi.com

Electronic Effects: Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) on either ring can modulate the electron density of the system. mdpi.com For example, studies on N-aryl-3-(4-phenoxyphenyl)butanamides have shown that electron-withdrawing groups like chlorine or fluorine at the meta position can confer good antifungal activity. nih.gov

Steric Effects: The size and shape of substituents can influence how the molecule fits into a biological target's binding site. Bulky groups like tert-butyl or additional phenyl rings can probe for larger hydrophobic pockets.

Scaffold Hopping: More drastic changes could involve replacing one of the phenyl rings with a heterocycle (e.g., pyridine, pyrimidine) to introduce new hydrogen bonding opportunities and alter solubility and metabolic profiles.

| Analog Structure | Modification Type | Potential Impact |

|---|---|---|

| 3-Chloro-N-(4'-fluoro-2-phenoxyphenyl)propanamide | Electron-withdrawing substituent | Enhances binding affinity, improves metabolic stability. |

| 3-Chloro-N-(4-methoxy-2-phenoxyphenyl)propanamide | Electron-donating substituent | Alters electronic distribution, may form new hydrogen bonds. |

| 3-Chloro-N-(2-(pyridin-4-yloxy)phenyl)propanamide | Scaffold Hopping (Heterocycle) | Improves solubility, introduces basic nitrogen for salt formation. |

| 3-Chloro-N-(4'-tert-butyl-2-phenoxyphenyl)propanamide | Bulky steric group | Probes for hydrophobic pockets in a binding site. |

Bioisosteric Replacements and Heterocyclic Ring Incorporations

In the realm of medicinal chemistry, the strategic modification of a lead compound is pivotal for optimizing its pharmacological profile. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties, with the aim of enhancing potency, selectivity, metabolic stability, and pharmacokinetic properties, or reducing toxicity. nih.govnih.gov The amide bond in this compound is a key structural feature, but it can also be susceptible to enzymatic degradation. Consequently, its replacement with more stable heterocyclic ring systems that mimic its steric and electronic properties is a promising avenue for developing novel analogues.

A variety of five- and six-membered heterocyclic rings are recognized as effective bioisosteres for the amide functional group. nih.gov These heterocycles can replicate the hydrogen bonding capabilities and dipole moment of the amide bond, while offering greater metabolic stability.

Five-Membered Heterocycles as Amide Bioisosteres:

Several five-membered aromatic rings are prominent amide isosteres. nih.gov These include:

1,2,3-Triazoles: This ring system is a particularly effective nonclassical bioisostere. unimore.itresearchgate.net Depending on the substitution pattern, 1,2,3-triazoles can mimic both trans- and cis-amide bond conformations. nih.gov Specifically, 1,4-disubstituted 1,2,3-triazoles are excellent mimics of the more common trans-amide bond. unimore.itnih.gov The synthesis of these analogues can often be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," which is known for its high efficiency and mild reaction conditions. nih.gov

Oxadiazoles: The oxadiazole scaffold, with its various isomers (1,2,4-oxadiazole, 1,3,4-oxadiazole), is another well-established amide surrogate. nih.govresearchgate.net These heterocycles are planar and possess a dipole moment similar to that of an amide. nih.gov Research on 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives has demonstrated the successful incorporation of this ring system into a scaffold structurally related to the target compound. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through the cyclization of acid hydrazides with various reagents. researchgate.net

Imidazoles: The imidazole (B134444) ring is another valuable bioisostere for the amide bond. nih.govnih.gov Its unique structural and electronic properties allow it to engage in various biological interactions. The synthesis of imidazole-containing compounds can be approached through various transition-metal-catalyzed methods. beilstein-journals.org

The following table summarizes key five-membered heterocyclic bioisosteres for the amide bond:

| Heterocycle | Key Features as an Amide Bioisostere | Synthetic Accessibility |

|---|---|---|

| 1,2,3-Triazole | Mimics trans-amide (1,4-disubstituted) or cis-amide (1,5-disubstituted) conformations. nih.gov Possesses strong dipole moment and H-bond accepting/donating capacity. nih.gov | Readily accessible via "click chemistry" (CuAAC). nih.gov |

| Oxadiazole (1,2,4- and 1,3,4-isomers) | Planar structure with a dipole moment similar to the amide functionality. nih.gov Improves metabolic stability. nih.gov | Synthesized from acid hydrazides or via cyclization of amidoximes with acylating agents. researchgate.netresearchgate.net |

| Imidazole | Electron-rich system capable of binding to various enzymes and receptors. nih.gov Can act as both H-bond donor and acceptor. | Accessible through various synthetic routes, including transition-metal-catalyzed methods. beilstein-journals.org |

Six-Membered Heterocycles as Amide Bioisosteres:

The incorporation of these heterocyclic systems in place of the propanamide side chain would fundamentally alter the molecule's structure. However, such modifications can lead to novel compounds with potentially improved pharmacological properties. The synthesis of these analogues would require multi-step synthetic sequences, often involving cross-coupling reactions to attach the heterocyclic core to the 2-phenoxyaniline moiety.

The following table outlines some representative six-membered nitrogen-containing heterocycles:

| Heterocycle | Potential Role in Scaffold Modification | General Synthetic Considerations |

|---|---|---|

| Pyridine | Can introduce a basic nitrogen atom and alter the electronic properties of the molecule. | Can be introduced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Pyrimidine | Offers multiple sites for hydrogen bonding and can significantly change the molecule's polarity. | Often synthesized through condensation reactions followed by attachment to the core structure. |

| Pyrazine | Can act as a hydrogen bond acceptor and influence the overall molecular geometry. | Can be incorporated using established heterocyclic synthesis methods and subsequent coupling. |

The decision to replace the amide bond in this compound with a specific heterocycle would be guided by the desired changes in properties such as stability, solubility, and target-binding interactions. Each heterocyclic system offers a unique combination of steric and electronic features, providing a rich toolbox for the medicinal chemist.

Investigation of Catalytic Systems and Reaction Mechanism Elucidation for the Synthesis of Propanamide Scaffolds

The synthesis of propanamide scaffolds, particularly those involving sterically hindered anilines like 2-phenoxyaniline, presents a significant challenge. Traditional methods for amide bond formation often require harsh conditions or the use of stoichiometric activating agents, which generate substantial waste. nih.gov Consequently, the development of efficient catalytic systems for the direct amidation of carboxylic acids and amines is a key area of research.

Catalytic Systems for Amide Bond Formation:

A variety of catalytic systems have been developed for direct amidation reactions, which are more atom-economical and environmentally benign. These can be broadly categorized as boron-based and metal-based catalysts.

Boron-Based Catalysts: Arylboronic acids have emerged as highly effective catalysts for direct amidation. rsc.org The catalytic activity of these compounds is influenced by the substituents on the aryl ring. For instance, ortho-substituted phenylboronic acids often exhibit enhanced reactivity. rsc.org The generally accepted mechanism for arylboronic acid-catalyzed amidation involves the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the catalyst. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing water. rsc.org However, recent studies suggest a more complex mechanism, possibly involving dimeric boron species that activate the carboxylic acid and deliver the amine nucleophile. nih.govrsc.org The presence of coordinating substrates can sometimes inhibit boronic acid catalysts, necessitating the use of alternative boron-based systems like borate (B1201080) esters. chemrxiv.org

Metal-Based Catalysts: A wide range of transition metals, including palladium, copper, iron, zinc, and titanium, have been shown to catalyze amidation and related C-N bond-forming reactions. nih.govchemrevlett.comacs.orgresearchgate.netresearchgate.net For sterically hindered anilines, copper-catalyzed amination of aryl boronic esters has proven to be a practical method. nih.gov Titanium tetrafluoride (TiF4) has also been identified as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net The choice of metal catalyst and ligand is crucial for achieving high yields and selectivity, especially when dealing with challenging substrates.

The following table provides an overview of selected catalytic systems for amidation:

| Catalyst Type | Examples | Key Mechanistic Features | Applicability to Sterically Hindered Anilines |

|---|---|---|---|

| Boron-Based | Arylboronic acids (e.g., ortho-iodophenylboronic acid), Borate esters | Formation of acyloxyboronic acid intermediates or involvement of dimeric B-X-B motifs. rsc.orgrsc.org | Can be effective, but may be inhibited by coordinating amines. chemrxiv.org |

| Metal-Based | Palladium, Copper, Iron, Zinc, Titanium complexes | Mechanisms vary, including oxidative addition, reductive elimination, and Lewis acid activation of the carboxylic acid. | Several systems, particularly copper- and palladium-based, are well-suited for hindered substrates. nih.govacs.org |

Reaction Mechanism Elucidation:

The synthesis of this compound would typically proceed via the N-acylation of 2-phenoxyaniline with 3-chloropropanoyl chloride or a related activated derivative. The generally accepted mechanism for the reaction between an acyl chloride and an amine is a nucleophilic addition-elimination pathway. chemguide.co.uk

The key steps in this mechanism are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. chemguide.co.uk

Deprotonation: A base, which could be another molecule of the aniline starting material or an added non-nucleophilic base, removes a proton from the positively charged nitrogen atom to yield the final neutral amide product, this compound. chemguide.co.uk

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the presence of a suitable base is important to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. In the context of catalytic direct amidation, the mechanism is more intricate, involving the activation of the carboxylic acid by the catalyst to make it a better electrophile for the subsequent attack by the amine.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization in a Research Context

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation and Conformational Analysis

To unambiguously confirm the molecular structure of 3-chloro-N-(2-phenoxyphenyl)propanamide and analyze its conformational properties, a suite of high-resolution spectroscopic techniques would be essential.

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons of the two aromatic rings, the methylene (B1212753) groups of the propanamide chain, and the N-H proton of the amide linkage. Spin-spin coupling patterns (e.g., triplets for the -CH₂-CH₂-Cl system) would be crucial for confirming the propanamide chain structure.

¹³C NMR Spectroscopy: This would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the two phenyl rings, and the two aliphatic carbons of the propanamide moiety. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, definitively assigning each signal to its specific atom within the molecular structure.

Table 3.1.1: Hypothetical NMR Data for this compound

| Technique | Hypothetical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.0 - 8.5 | Aromatic-H, NH |

| 3.8 (t) | -CH₂-Cl | |

| 2.9 (t) | -CO-CH₂- | |

| ¹³C NMR | 170 | C=O (Amide) |

| 115 - 155 | Aromatic-C | |

| 40 | -CH₂-Cl |

Mass spectrometry would be used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₁₅H₁₄ClNO₂) with high accuracy. The fragmentation pattern would likely show characteristic losses, such as the loss of a chlorine atom or cleavage of the amide bond, providing further evidence for the proposed structure.

Table 3.1.2: Hypothetical Mass Spectrometry Data for this compound

| Technique | Hypothetical m/z Value | Interpretation |

|---|---|---|

| HRMS (ESI+) | 276.0735 | [M+H]⁺, Calculated for C₁₅H₁₅ClNO₂⁺: 276.0734 |

| MS/MS | 240.0969 | [M-Cl]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). C-H stretching and bending vibrations for the aromatic and aliphatic parts, as well as the C-O-C ether linkage and the C-Cl bond, would also be identifiable.

Raman Spectroscopy: This technique would complement the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 3.1.3: Hypothetical Vibrational Spectroscopy Data for this compound

| Technique | Hypothetical Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

|---|---|---|

| IR | ~3300 | N-H Stretch |

| ~1670 | C=O Stretch (Amide I) | |

| ~1540 | N-H Bend (Amide II) | |

| ~1240 | C-O-C Asymmetric Stretch | |

| ~750 | C-Cl Stretch | |

| Raman | ~3060 | Aromatic C-H Stretch |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate structural confirmation in the solid state. This powerful technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the three-dimensional packing of the molecules in the crystal lattice, elucidating any significant intermolecular interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) or π-π stacking between the phenyl rings.

Computational and Theoretical Chemistry Approaches Applied to 3 Chloro N 2 Phenoxyphenyl Propanamide

In Silico Studies for Ligand-Target Interactions and Mechanistic Hypothesis Generation

Molecular Docking Investigations with Predicted or Known Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of N-phenylpropanamide, molecular docking has been successfully employed to elucidate their interaction with various biological targets.

For instance, in a study investigating novel biheterocyclic propanamides as potential antidiabetic agents, molecular docking was used to explore their binding interactions with the α-glucosidase enzyme. researchgate.net The docking results revealed that these compounds fit well into the binding pocket of the enzyme, with their binding energies correlating with their in vitro inhibitory activities. researchgate.net The interactions typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

One of the promising compounds from this analogous series, which features an N-phenylpropanamide core structure, demonstrated a strong binding affinity. researchgate.net The docking analysis for this class of compounds often shows that the amide portion of the molecule is crucial for forming hydrogen bonds, while the aromatic rings engage in hydrophobic and π-π stacking interactions. These computational insights are vital for understanding the mechanism of action and for the rational design of more potent inhibitors. researchgate.net

Below is a representative data table illustrating the kind of results obtained from molecular docking studies on N-phenylpropanamide analogs targeting α-glucosidase.

| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| N-(substituted-phenyl)propanamide 1 | α-glucosidase | -9.70 | Asp215, Glu277, Arg442 | Hydrogen bonding, Hydrophobic interactions |

| N-(substituted-phenyl)propanamide 2 | α-glucosidase | -9.90 | Asp352, Phe476, Arg442 | Hydrogen bonding, π-π stacking |

| N-(substituted-phenyl)propanamide 3 | α-glucosidase | -8.50 | Asp215, His351, Phe178 | Hydrogen bonding, Hydrophobic interactions |

| N-(substituted-phenyl)propanamide 4 | α-glucosidase | -8.20 | Glu277, Asp352, Tyr158 | Hydrogen bonding |

Pharmacophore Modeling and Virtual Screening for Identification of Related Active Compounds

Pharmacophore modeling is a powerful method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with potential activity.

For classes of compounds including amides and their derivatives, pharmacophore modeling has been instrumental in discovering novel inhibitors for various targets. researchgate.net For example, a predictive pharmacophore model was successfully generated for a diverse set of inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. ajchem-a.com The optimal pharmacophore model, developed from a training set of 21 compounds, consisted of key features such as hydrogen-bond acceptors, an aromatic hydrophobic unit, and an aromatic ring. ajchem-a.com

This model was then validated and used for virtual screening to identify new potential FAAH inhibitors. The identified pharmacophoric features are crucial for the molecular recognition at the active site of the enzyme. The amide moiety in these compounds often plays a critical role by providing hydrogen bond donor and acceptor features.

A representative pharmacophore model for amide-containing enzyme inhibitors might include the features outlined in the table below.

| Pharmacophoric Feature | Description | Typical Corresponding Chemical Group |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond from the target protein. | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen bond to the target protein. | N-H group of the amide |

| Aromatic Hydrophobic (HY) | A hydrophobic region associated with an aromatic ring. | Phenyl ring |

| Ring Aromatic (RA) | An aromatic ring feature. | Phenoxy group |

Virtual screening campaigns using such pharmacophore models can efficiently filter through millions of compounds to select a smaller, more manageable set for experimental testing, significantly streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy (Preclinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the efficacy of new, untested compounds.

QSAR studies have been widely applied to various classes of N-aryl derivatives and substituted amides to understand the structural requirements for their biological activities. nih.govresearchgate.net For instance, in a study on a series of substituted benzamides with antimicrobial activity, QSAR models were developed to correlate their structural features with their inhibitory effects against Gram-positive and Gram-negative bacteria. nih.gov

The developed QSAR models in that study indicated that topological descriptors, such as molecular connectivity indices and Kier's shape index, were significant in explaining the variance in antimicrobial activity. nih.gov These descriptors encode information about the size, shape, and degree of branching of the molecules. The statistical robustness of the QSAR models, assessed through parameters like the cross-validated r² (q²), confirmed their predictive power. nih.gov

A hypothetical QSAR model for a series of propanamide derivatives might be represented by an equation like:

log(1/MIC) = β₀ + β₁(χ¹) + β₂(κ²) + β₃(logP)

Where MIC is the minimum inhibitory concentration, χ¹ and κ² are topological and shape indices, and logP represents the lipophilicity of the compounds. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

The table below presents a typical dataset structure used for developing a QSAR model for a series of antimicrobial amide derivatives.

| Compound Analog | Observed Activity (log(1/MIC)) | Predicted Activity (log(1/MIC)) | Topological Descriptor (e.g., 2χv) | Shape Descriptor (e.g., κα1) |

|---|---|---|---|---|

| Amide 1 | 1.50 | 1.45 | 4.32 | 2.87 |

| Amide 2 | 1.75 | 1.78 | 4.68 | 3.15 |

| Amide 3 | 1.30 | 1.32 | 4.11 | 2.65 |

| Amide 4 | 1.90 | 1.85 | 4.95 | 3.40 |

Such predictive models are invaluable in the preclinical phase of drug development for prioritizing the synthesis of the most promising candidates and for optimizing lead compounds to enhance their biological efficacy.

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical Focus

Target Identification and Validation Strategies in Academic Research

There is no publicly available information detailing the identification or validation of specific biological targets for 3-chloro-N-(2-phenoxyphenyl)propanamide.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Proteases, Nitroreductases)

No studies have been found that report the effects of this compound on the activity of kinases, phosphatases, proteases, or nitroreductases. While structurally related compounds, such as other chlorinated amides, have been investigated as potential enzyme inhibitors, this specific compound has not been the subject of such published research.

Receptor Binding and Modulation Assays for Ligand-Receptor Interactions

Data from receptor binding assays or functional modulation studies involving this compound are not available in the public domain. Consequently, its potential to interact with and modulate the function of any specific receptors remains uncharacterized.

Exploration of Protein-Protein Interaction (PPI) Modulation by the Compound

There are no published reports indicating that this compound has been screened for or identified as a modulator of protein-protein interactions.

Cellular and Subcellular Mechanistic Investigations in Controlled In Vitro Models

In the absence of target identification, further mechanistic studies in cellular models have not been reported.

Cell-Based Assays for Cellular Pathway Elucidation (e.g., Apoptosis Induction, Cell Cycle Progression)

No research has been published detailing the effects of this compound on cellular pathways such as apoptosis or cell cycle progression. Therefore, its cytotoxic or cytostatic potential is unknown.

Biochemical Assays for Specific Pathway Component Modulation

Consistent with the lack of cellular pathway data, there are no biochemical assay results available that describe the modulation of specific pathway components by this compound.

Subcellular Localization Studies of the Compound or its Metabolites (Research Context)

Currently, there are no publicly available research articles detailing the subcellular localization of this compound or its potential metabolites. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action. Such studies typically involve techniques like fluorescence microscopy with tagged compounds or subcellular fractionation followed by analytical quantification. The absence of this information for this compound means its potential intracellular targets and distribution remain unknown.

In Vivo Mechanistic Studies in Preclinical Model Organisms (Excluding Clinical Human Trials)

Detailed in vivo studies in preclinical models are essential to understand a compound's physiological effects and its mechanism of action in a whole organism.

There is a notable absence of published research on the molecular effects and pathway modulation of this compound in animal models. Such studies would typically involve administering the compound to animals and then analyzing tissues to observe changes in protein expression, gene activation, or signaling pathways. Without these studies, the in vivo biological impact of this specific compound remains speculative.

Consistent with the lack of in vivo mechanistic data, there are no identified or validated preclinical biomarkers associated with the activity of this compound. Biomarkers are critical for monitoring the biological response to a compound and for understanding its mechanism of action. The development of such biomarkers is contingent on prior in vivo research, which has not been reported for this compound.

Detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

While broader classes of related compounds, such as N-aryl propanamides and phenoxybenzamides, have been investigated in structure-activity relationship (SAR) studies for various biological activities, specific and detailed SAR or structure-property relationship (SPR) analyses for this compound are not available.

Without a defined biological activity for this compound, the key pharmacophoric features responsible for any such effects cannot be elucidated. Pharmacophore modeling relies on a set of active molecules to identify the essential steric and electronic features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies, which assess the effects of different chemical substituents on the biological response of a molecule, have not been published specifically for this compound and its close analogs. Such analyses would require a series of related compounds with corresponding biological activity data, which is currently lacking in the scientific literature.

Influence of Stereochemistry on Molecular Recognition and Biological Activity

A comprehensive review of scientific literature and chemical databases reveals no specific preclinical data on the compound this compound. Consequently, there is no available research detailing the synthesis of its stereoisomers or investigating the influence of its stereochemistry on molecular recognition and biological activity.

The principle that stereochemistry can significantly impact a molecule's biological function is a well-established concept in pharmacology and medicinal chemistry. Chiral molecules, existing as enantiomers or diastereomers, often exhibit different interactions with chiral biological targets such as enzymes and receptors. This can lead to variations in potency, efficacy, and even the nature of the biological response between different stereoisomers of a compound.

However, in the specific case of this compound, no studies have been published that explore these aspects. Research into chiral analogs of other compounds has demonstrated the critical role of stereoisomerism. For instance, studies on different classes of molecules consistently show that one enantiomer may be significantly more active than the other, or that different isomers may possess entirely distinct biological activities. nih.govnih.gov This stereoselectivity is often attributed to the three-dimensional arrangement of atoms, which dictates the molecule's ability to bind effectively to its biological target.

Without experimental data for this compound, any discussion of how its stereochemistry might influence its biological activity would be purely speculative. The synthesis of individual enantiomers and subsequent comparative biological and molecular modeling studies would be required to elucidate the structural requirements for any potential biological activity.

Data Tables

No data is available for this compound.

Interdisciplinary Applications and Advanced Research Perspectives of 3 Chloro N 2 Phenoxyphenyl Propanamide

Role as a Chemical Probe in Elucidating Biological Pathways and Molecular Targets

The 3-chloropropanamide portion of the molecule provides a key feature for its potential use as a chemical probe: a weakly reactive electrophile. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to help elucidate their function and role in biological pathways snv63.ru. The chloro-amide functionality is capable of forming a covalent bond with nucleophilic residues on proteins, most notably cysteine.

Recent research has highlighted the utility of similar chloro-amides in covalent probe development. A study on 2-chloropropionamides demonstrated that this class of compounds can act as tunable, low-reactivity electrophiles for the irreversible labeling of specific proteins nih.gov. This controlled reactivity is advantageous as it can reduce off-target effects and allow for more selective engagement with the intended molecular target nih.gov. In one instance, a library of small molecules containing the 2-chloropropionamide (B1208399) functionality was used to identify a selective inhibitor of protein disulfide isomerase (PDI), a key enzyme involved in protein folding nih.gov.

The mechanism involves the nucleophilic attack by a cysteine residue on the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of a stable covalent bond. This positions 3-chloro-N-(2-phenoxyphenyl)propanamide as a candidate for use in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems. The phenoxyphenyl group would serve to guide the molecule's interaction with specific protein binding pockets, while the chloropropanamide acts as the "warhead" for covalent labeling.

| Electrophile | Reactivity Level | Typical Target Residue | Example Application |

|---|---|---|---|

| Acrylamide | High | Cysteine | Targeted covalent inhibitors (e.g., Ibrutinib) nih.gov |

| Chloroacetamide | Moderate | Cysteine | Selective protein labeling researchgate.net |

| Chloropropionamide | Low / Tunable | Cysteine | Irreversible small-molecule probe identification nih.gov |

| Fluorophosphonate | High | Serine | Serine hydrolase profiling |

Contributions to Lead Compound Discovery and Optimization in Drug Discovery Research

In drug discovery, a lead compound is a chemical starting point that exhibits promising biological activity and serves as the basis for developing a new drug danaher.comresearchgate.net. The structure of this compound contains features that are highly relevant to lead discovery and optimization.

The inclusion of a chlorine atom is a common and effective strategy in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity acs.org. The strategic placement of chlorine on a phenyl ring has been shown to increase the binding affinity and potency of compounds targeting specific receptors acs.org. This makes the chloro- group a valuable tool for optimizing lead compounds to improve their efficacy and pharmacokinetic profiles nih.gov.

Furthermore, the N-(2-phenoxyphenyl) portion represents a "privileged scaffold." Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The terminal phenoxy group is a moiety found in numerous approved drugs and is recognized for its crucial role in their biological activity nih.gov. This scaffold's presence suggests that this compound could serve as a foundational structure for building libraries of compounds to screen against various therapeutic targets, including enzymes and receptors involved in inflammation and cancer nih.gov.

| Structural Feature | Example Drug Class | Contribution to Activity |

|---|---|---|

| Phenoxy Group | Beta-blockers (e.g., Atenolol) | Key binding interactions with adrenergic receptors |

| N-Aryl Amide | NSAIDs (e.g., Diclofenac) | Core structure for COX enzyme inhibition |

| Quinoxaline Scaffold | Anticancer Agents | Interaction with various kinases and cellular targets mdpi.com |

| Propanamide-Sulfonamide | Dual Urease/COX-2 Inhibitors | Hybrid structure targeting multiple inflammatory pathways nih.gov |

Potential for Development as a Research Tool in Proteomics and Chemical Biology

Building on its role as a potential chemical probe, this compound could be further developed into a sophisticated research tool for proteomics and chemical biology. By modifying the phenoxyphenyl scaffold, researchers could create a suite of probes to explore protein-protein interactions (PPIs) or identify novel drug targets acs.org.

For instance, the core structure could be appended with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a linker attached to one of the phenyl rings. This would create a multimodal probe that allows for both covalent labeling of a target protein (via the chloropropanamide) and subsequent visualization or purification of the protein-probe complex. Such tools are invaluable for:

Target Deconvolution: Identifying the specific protein(s) that a bioactive compound interacts with to produce a cellular effect.

Binding Site Mapping: Pinpointing the exact location of the covalent modification on a target protein through mass spectrometry analysis.

Imaging Protein Activity: Visualizing the location and activity of target enzymes within cells or tissues using fluorescently tagged probes.

The general class of N-acylamines, to which this compound belongs, is ubiquitous in biology, playing critical roles in signaling and metabolism oatext.com. Developing specific probes based on the N-(2-phenoxyphenyl)propanamide scaffold could help unravel the functions of uncharacterized members of the amidome and identify new therapeutic targets oatext.com.

Exploration of Related Scaffolds in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of amides is one of the most frequently performed reactions in the chemical and pharmaceutical industries themjalab.com. Traditionally, this process often relies on coupling reagents that generate significant chemical waste. The principles of green chemistry aim to develop more sustainable and environmentally friendly synthetic methods. The N-aryl amide scaffold present in this compound is an excellent candidate for the application of such modern synthetic strategies.

Recent advances in catalysis have provided several greener alternatives for amide bond formation:

Silica-Catalyzed Direct Amidation: Activated silica (B1680970) has been used as a catalyst for the direct condensation of carboxylic acids and amines, avoiding the need for stoichiometric activating agents and reducing waste whiterose.ac.uk.

Silane-Mediated Coupling: Diphenylsilane has been shown to mediate the direct coupling of carboxylic acids and amines under mild conditions, without the need for excluding air or moisture, and generating only a siloxane byproduct themjalab.com.

Electrochemical Synthesis: Electrochemical methods can drive the N-acylation of amines with carboxylic acids in aqueous solutions at room temperature, offering a highly sustainable approach that avoids harsh reagents rsc.org.

Visible-Light-Mediated Synthesis: Photoredox catalysis enables amide synthesis under mild conditions using visible light as a renewable energy source, opening new pathways for carbamoylation and other related reactions mdpi.com.

Applying these sustainable methodologies to the synthesis of this compound and related N-aryl amides would not only reduce the environmental impact of their production but also align with the growing demand for greener processes in pharmaceutical research and manufacturing nih.govnih.govacs.org.

Future Directions and Unexplored Research Avenues for 3 Chloro N 2 Phenoxyphenyl Propanamide

Development of Novel and Highly Efficient Synthetic Routes for Analog Library Generation

A crucial future direction for the exploration of 3-chloro-N-(2-phenoxyphenyl)propanamide is the development of novel and highly efficient synthetic routes amenable to the generation of analog libraries. The ability to rapidly synthesize a diverse collection of structurally related compounds is fundamental to establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery.

Future synthetic strategies could focus on combinatorial chemistry approaches, which allow for the systematic modification of different parts of the this compound scaffold. For instance, a parallel synthesis approach could be employed where the core amine, 2-phenoxyaniline (B124666), is reacted with a variety of acyl chlorides, not just 3-chloropropionyl chloride. Similarly, variations in the phenoxy moiety of the starting amine could introduce further diversity. Microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields, making the library synthesis more efficient. nih.gov

The development of a robust synthetic platform would enable the creation of a comprehensive analog library. This library would be an invaluable resource for systematically probing the chemical space around the parent compound, which is a critical step in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Strategies for Analog Library Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a large number of analogs in separate reaction vessels. | High throughput, allows for clear tracking of each unique compound. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, often higher yields, and cleaner reactions. nih.gov |

Identification of Additional Undiscovered Biological Targets and Signaling Pathways

A significant and largely unexplored area of research for this compound is the identification of its specific biological targets and the signaling pathways it may modulate. Understanding the mechanism of action is paramount for any potential therapeutic application.

A variety of modern techniques can be employed to uncover the molecular targets of this compound. Affinity-based pull-down methods, where the compound is immobilized and used as "bait" to capture its binding partners from cell lysates, could be a direct approach. nih.gov The identified proteins can then be analyzed using mass spectrometry. nih.gov Another powerful strategy is the use of label-free methods, which detect changes in protein stability upon compound binding. nih.gov

Once a primary target is identified, the subsequent step is to elucidate the signaling pathway in which it functions. This can be achieved through a combination of techniques such as western blotting to detect changes in protein phosphorylation, reporter gene assays to measure the activity of specific transcription factors, and transcriptomic analysis to observe global changes in gene expression. nih.gov Unraveling the signaling cascades affected by this compound will provide crucial insights into its cellular effects and potential therapeutic applications, for instance in oncology or inflammatory diseases where specific signaling pathways are often dysregulated. lifechemicals.comnih.gov

Advanced Computational Modeling for Precise Predictive Design and Virtual Screening

Advanced computational modeling presents a powerful and cost-effective avenue for future research on this compound. These in silico techniques can guide the design of new analogs and help to prioritize compounds for synthesis and biological testing.

Molecular docking simulations can be used to predict how this compound and its analogs might bind to the active sites of known protein targets. This can help in hypothesizing potential mechanisms of action and in designing modifications to the compound to improve its binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed once a sufficient number of analogs have been synthesized and tested. ebi.ac.uk These models mathematically relate the chemical structure of the compounds to their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs.

Furthermore, virtual screening of large compound libraries against predicted targets can identify other structurally distinct molecules that may have similar biological effects. ebi.ac.uk This can lead to the discovery of novel chemical scaffolds with potentially more favorable properties. The integration of computational modeling into the research workflow can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising molecules.

Table 2: In Silico Tools for Target Prediction

| Tool | Principle | Application for this compound |

|---|---|---|

| TargetHunter | Predicts targets by exploring chemogenomic databases based on chemical similarity. nih.govnih.gov | Initial prediction of potential biological targets to guide experimental validation. |

| SwissTargetPrediction | Predicts the most probable macromolecular targets of a small molecule based on the principle that similar molecules bind to similar proteins. | To generate a prioritized list of potential protein targets for further investigation. |

Integration with High-Throughput Screening Platforms for New Academic Research Leads

The integration of this compound and its future analog libraries with high-throughput screening (HTS) platforms is a critical step in discovering new academic research leads. Many universities and research institutes have established HTS centers that provide academic researchers with access to large compound libraries, robotic automation, and a wide array of assay technologies. nih.govufl.edutamu.eduuiowa.edu

Screening the this compound analog library against a diverse panel of biological assays can rapidly identify "hits"—compounds that exhibit a desired biological activity. nih.gov These assays can range from biochemical assays that measure the activity of a specific enzyme to cell-based assays that assess phenotypes such as cell viability, proliferation, or the activation of a particular signaling pathway. nih.gov

The data generated from HTS campaigns can provide the initial starting points for new drug discovery projects or the development of chemical probes to study biological processes. The collaborative environment of academic HTS centers, which often bring together biologists, chemists, and pharmacologists, can facilitate the translation of these initial findings into robust research programs. nih.govtamu.edu This approach has the potential to uncover completely unexpected biological activities for the this compound scaffold, opening up new avenues of investigation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-phenoxyaniline |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-N-(2-phenoxyphenyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 2-phenoxyaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Reaction optimization includes:

-

Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

-

Yield : Typically 65–75% under optimized conditions. Variations in solvent polarity or base strength (e.g., pyridine vs. triethylamine) can alter reaction efficiency .

Key Parameters Optimal Conditions Solvent Anhydrous DCM Base Triethylamine (2.2 eq) Reaction Time 4–6 hours

Q. How is this compound characterized for structural validation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 8.2 (s, 1H, NH), 7.4–6.9 (m, aromatic H), 3.8 (t, 2H, CH₂Cl), 2.6 (t, 2H, CH₂CO).

- ¹³C NMR : Peaks at ~170 ppm (amide C=O), 45–50 ppm (CH₂Cl).

- FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch), ~1540 cm⁻¹ (N–H bend).

- HPLC : Purity >98% using a C18 column (acetonitrile/water 60:40, 1 mL/min) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer :

- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water (<0.1 mg/mL).

- Stability : Stable at −20°C for >6 months. Degrades in basic aqueous solutions (pH >10) via amide hydrolysis. Store under inert gas (N₂/Ar) to prevent oxidation of the phenoxy group .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what intermolecular interactions are critical?

- Methodological Answer :

-

Crystallization : Slow evaporation from dichloromethane/hexane (1:1) yields single crystals.

-

SHELX Refinement : Use SHELXL for structure solution. Key parameters:

-

Hydrogen Bonding : N–H···O=C interactions (2.8–3.0 Å) stabilize the crystal lattice.

-

Torsion Angles : The phenoxy-phenyl dihedral angle (~30°) influences packing efficiency.

-

C–H···O Contacts : Contribute to layered molecular arrangements (e.g., graph-set motif C₁₁(4) ) .

Crystallographic Data Values Space Group Orthorhombic, Pbca Unit Cell (Å) a = 9.63, b = 8.67 Z 8

Q. What computational methods predict the compound’s reactivity and binding affinity for biological targets?

- Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces. The chloro and phenoxy groups exhibit electrophilic regions, favoring nucleophilic attack or π-π stacking with aromatic residues in enzymes.

- Molecular Docking (AutoDock Vina) : Dock against COX-2 (PDB: 5KIR) to assess anti-inflammatory potential. Key interactions:

- Hydrogen bonding between the amide NH and Tyr355.

- Chloro group fits into a hydrophobic pocket near Val523 .

Q. How do structural analogs of this compound exhibit divergent biological activities, and what design strategies address data contradictions?

- Answer :

- Activity Variations :

- Antimicrobial : Analog with a 4-fluorophenyl group shows higher Gram-positive activity (MIC = 8 µg/mL vs. 32 µg/mL for the parent compound) due to enhanced membrane permeability.

- Anti-inflammatory : Methyl substitution on the phenyl ring reduces COX-2 inhibition (IC₅₀ = 50 µM vs. 25 µM) by steric hindrance.

- Resolving Contradictions :

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for NO inhibition) and controls (e.g., celecoxib for COX-2).

- SAR Studies : Systematically modify substituents (e.g., Cl → CF₃) to isolate electronic vs. steric effects .

Q. What experimental and theoretical approaches validate the compound’s stability in biological matrices?

- Methodological Answer :

- LC-MS/MS Analysis : Monitor degradation in rat plasma (37°C, pH 7.4). Half-life (t₁/₂) = 4.2 hours, with major metabolites from amide hydrolysis (detected via m/z 198 → 154 transition).

- MD Simulations : Simulate interaction with serum albumin (PDB: 1BM0) to predict protein binding (ΔG = −8.2 kcal/mol). Hydrophobic interactions dominate, reducing free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.